REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[S:11]([OH:14])(=[O:13])=[O:12].COC1C(N)=CC=CC=1.[ClH:24].N([O-])=O.[I-].[K+]>O>[NH2:3][C:4]1[CH:9]=[C:8]([Cl:24])[C:7]([CH3:10])=[CH:6][C:5]=1[S:11]([OH:14])(=[O:12])=[O:13] |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium nitride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Congo Red
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring until clear
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ice is added to a volume of 488 ml
|
Type
|
CUSTOM
|
Details
|
is 0°±2° C.
|
Type
|
STIRRING
|
Details
|
with stirring over a period of 4 to 6 minutes
|
Duration
|
5 (± 1) min
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred for 15 minutes at 10°-12° C.
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |